molecular formula C22H30O4 B13854215 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone CAS No. 41850-19-5

11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone

Cat. No.: B13854215
CAS No.: 41850-19-5
M. Wt: 358.5 g/mol
InChI Key: VKQZKUPABHSTTG-GHCDIQHGSA-N
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Preparation Methods

The synthesis of 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone involves multiple steps. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with a suitable pregnane derivative.

    Hydroxylation: Introduction of hydroxyl groups at positions 11 and 17 using reagents such as osmium tetroxide or hydrogen peroxide.

    Oxidation: Conversion of the hydroxyl group at position 3 to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).

    Lactonization: Formation of the gamma-lactone ring at position 21 through intramolecular esterification under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone undergoes various chemical reactions, including :

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the keto group at position 3 to a hydroxyl group. Reagents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxyl groups at positions 11 and 17 can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.

Major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of the original compound .

Scientific Research Applications

11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and certain types of cancer.

    Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

Comparison with Similar Compounds

11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid gamma-Lactone can be compared with other similar compounds, such as :

    Drospirenone: A synthetic progestin with a similar steroidal structure but different functional groups, used in hormonal contraceptives.

    Spironolactone: A potassium-sparing diuretic with a similar lactone ring structure, used to treat conditions like heart failure and hypertension.

    Eplerenone: Another potassium-sparing diuretic with a similar core structure but different substituents, used for similar medical conditions as spironolactone.

The uniqueness of this compound lies in its specific functional groups and the gamma-lactone ring, which confer distinct chemical and biological properties .

Properties

CAS No.

41850-19-5

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(8S,10R,11R,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17+,19?,20-,21?,22+/m0/s1

InChI Key

VKQZKUPABHSTTG-GHCDIQHGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2[C@@H](CC4([C@H]3CC[C@@]45CCC(=O)O5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Origin of Product

United States

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